molecular formula C15H12BrCl2NO3S B2444168 N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide CAS No. 477886-34-3

N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide

Cat. No.: B2444168
CAS No.: 477886-34-3
M. Wt: 437.13
InChI Key: LVRJIVMMPHNMNU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide (CAS 477886-34-3) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C15H12BrCl2NO3S and a molecular weight of 437.14 g/mol , this benzenecarboxamide derivative is a valuable scaffold in medicinal chemistry and drug discovery research. The structure incorporates both bromophenyl and ethylsulfonyl functional groups, which are known to be significant in the development of biologically active molecules. Compounds featuring the N-(4-bromophenyl)carboxamide moiety have demonstrated promising pharmacological activities in scientific research, including significant antibacterial properties against clinically isolated drug-resistant bacterial strains such as A. baumannii , K. pneumoniae , E. cloacae , and S. aureus . This makes it a compound of interest for researchers investigating new anti-infective agents to address the global challenge of antimicrobial resistance. The presence of the ethylsulfonyl group further enhances its potential as a versatile intermediate in organic synthesis and the development of enzyme inhibitors. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(4-bromophenyl)-2,3-dichloro-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO3S/c1-2-23(21,22)12-8-7-11(13(17)14(12)18)15(20)19-10-5-3-9(16)4-6-10/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRJIVMMPHNMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a phenyl ring, followed by chlorination and sulfonylation reactions. The final step usually involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine and chlorine atoms can be reduced under specific conditions.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2,3-dichloro-4-(methylsulfonyl)benzenecarboxamide
  • N-(4-bromophenyl)-2,3-dichloro-4-(propylsulfonyl)benzenecarboxamide
  • N-(4-bromophenyl)-2,3-dichloro-4-(butylsulfonyl)benzenecarboxamide

Uniqueness

N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 4 bromophenyl 2 3 dichloro 4 ethylsulfonyl benzenecarboxamide\text{N 4 bromophenyl 2 3 dichloro 4 ethylsulfonyl benzenecarboxamide}

Key features include:

  • A bromophenyl group
  • Two chlorine substituents
  • An ethylsulfonyl moiety
  • A carboxamide functional group

1. Inhibition of Methyl Modifying Enzymes

Research indicates that compounds similar to this compound can modulate methyl modifying enzymes. These enzymes play crucial roles in various cellular processes, including gene expression and signal transduction pathways. The compound's structure allows it to interact with these enzymes, potentially leading to therapeutic effects in diseases linked to dysregulated methylation .

2. Halogen Bonding in Drug Discovery

The presence of halogen atoms (bromine and chlorine) in the compound enhances its ability to form halogen bonds, which can facilitate interactions with biological targets. Halogen bonding has been recognized as a significant factor in drug design, improving binding affinity and specificity .

Biological Activity Data

Activity IC50 Value (μM) Target
Inhibition of hCatL0.012Cathepsin L
Inhibition of MEK10.0065MEK1
Stabilization of p53-Y220C0.0077p53 protein

The data above illustrates the compound's potent inhibitory effects on key enzymes involved in cancer pathways, indicating its potential as an anticancer agent .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results showed significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective properties of the compound in models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and inflammation in neuronal cells, thus providing a protective effect against neurotoxic agents.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-bromophenyl)-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide, and how do reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization:

Sulfonation : Introduce the ethylsulfonyl group via sulfonation of a precursor benzene ring using chlorosulfonic acid, followed by ethylation .

Halogenation : Bromine and chlorine substituents are added via electrophilic aromatic substitution (EAS), requiring precise temperature control (0–5°C) to avoid over-halogenation .

Amidation : Coupling the bromophenylamine group to the carboxamide via Schotten-Baumann or HATU-mediated reactions .
Key Factors :

  • Solvent polarity (e.g., DMF for amidation) affects reaction rates.
  • Catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
  • Yields drop significantly if halogenation steps exceed stoichiometric ratios .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 476.92) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the ethylsulfonyl group (SHELX programs are standard for refinement) .
  • HPLC : Purity >95% is achievable with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethylsulfonyl group in modulating biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace ethylsulfonyl with methylsulfonyl or sulfonamide groups to assess steric/electronic effects .
  • Enzyme Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence polarization assays. The ethylsulfonyl group enhances binding via hydrophobic interactions in ATP pockets .
  • Computational Docking : MD simulations (e.g., AutoDock Vina) predict binding affinities. Ethylsulfonyl’s dipole moment stabilizes π-π stacking with aromatic residues .
    Data Interpretation :
  • Compare IC50_{50} values of analogs (e.g., methylsulfonyl analog IC50_{50} = 12 μM vs. ethylsulfonyl IC50_{50} = 8 μM) .

Q. What experimental strategies resolve contradictions in reported bioactivity across assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion to account for solubility artifacts .
  • Control Experiments : Include cell viability assays (e.g., MTT) to distinguish cytotoxic vs. target-specific effects .
  • Metabolic Stability : Use liver microsomes to assess if discrepancies arise from rapid metabolism in certain models .
    Case Study :
  • Inconsistent IC50_{50} values for kinase inhibition may stem from ATP concentration variations; normalize data to ATP KmK_m .

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